1-(6,8-Dimethyl-2,3-dihydropyrrolo[2,3-g]quinolin-1-yl)ethanone
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Overview
Description
1-(6,8-dimethyl-2,3-dihydropyrrolo[2,3-g]quinolin-1-yl)ethanone is a pyrroloquinoline.
Scientific Research Applications
Anticancer Potential
A derivative of this compound, specifically 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride, has shown high antiproliferative activity. This compound acts by forming an intercalative complex with DNA, inhibiting DNA topoisomerase II, and blocking the cell cycle in the G(2)/M phase, suggesting apoptosis as a probable mechanism of cell death (Via et al., 2008).
Other related compounds, such as 6-substituted 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinoline derivatives, synthesized through a Bischler type reaction and tested for in vitro anti-proliferative properties, have shown promising and selective cytotoxic effects toward leukemia cells (Rao et al., 2015).
Antimicrobial Activity
- New pyrazole derivatives containing a 2-methylquinoline ring system, which includes compounds like 1-(3,5-dimethyl-4-(substitutedphenyldiazenyl)-1H-pyrazol-1-yl)-2-((2-methylquinolin-8-yl)oxy)ethanones, have been evaluated for in vitro antibacterial activity against various bacteria and antifungal activity. Compounds from this study showed significant antibacterial activity against both Gram-positive and Gram-negative strains (Raju et al., 2016).
Synthesis and Characterization
A study focusing on the synthesis of new series of dihydropyrrolo[2,3-h]quinolines shows the versatility of these compounds in creating a library of new pyrrolo[2,3-h]quinolines with various biological activities. This research highlights the importance of efficient synthesis methods for such compounds (Liao & Zhu, 2019).
The synthesis and characterization of aluminum and zinc complexes supported by pyrrole-based ligands demonstrate the potential application of these compounds in catalysis, particularly in the ring-opening polymerization of ε-caprolactone (Qiao et al., 2011).
Further Applications
- The compound (6aR,9R)‐4‐(2‐(dimethylamino)ethyl)‐N‐phenyl‐9‐(pyrrolidine‐1‐carbonyl)‐6,6a,8,9‐tetrahydroindolo[4,3‐fg]quinoline‐7(4H)‐carboxamide, an ergoline derivative, has been identified as a promising drug candidate for the treatment of narcolepsy, showcasing the diverse therapeutic potential of these compounds (Auberson et al., 2014).
Properties
Molecular Formula |
C15H16N2O |
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Molecular Weight |
240.3 g/mol |
IUPAC Name |
1-(6,8-dimethyl-2,3-dihydropyrrolo[2,3-g]quinolin-1-yl)ethanone |
InChI |
InChI=1S/C15H16N2O/c1-9-6-10(2)16-14-7-12-4-5-17(11(3)18)15(12)8-13(9)14/h6-8H,4-5H2,1-3H3 |
InChI Key |
PWJUBTOPMCVVII-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C=C3C(=C2)CCN3C(=O)C)C |
Canonical SMILES |
CC1=CC(=NC2=C1C=C3C(=C2)CCN3C(=O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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